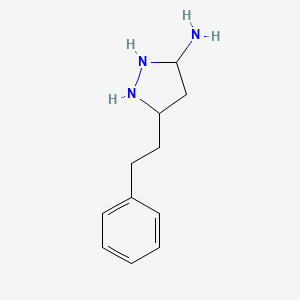![molecular formula C20H21N5O6 B12365071 (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)
(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pemetrexed is a chemotherapy medication primarily used for the treatment of pleural mesothelioma and non-small cell lung cancer. It is marketed under the brand name Alimta, among others. Pemetrexed is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pemetrexed involves multiple steps, starting from p-toluic acid. The key intermediate is a compound with a benzyl group, which undergoes several reactions including halogenation, nitration, and amidation to form the final product . The reaction conditions typically involve the use of solvents like methanol and reagents such as thionyl chloride and sodium hydroxide.
Industrial Production Methods: Industrial production of pemetrexed follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The production method is designed to be cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: Pemetrexed undergoes various chemical reactions, including:
Oxidation: Pemetrexed can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis of pemetrexed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and strong bases like sodium hydroxide.
Major Products: The major products formed from these reactions are various derivatives of pemetrexed, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Pemetrexed has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying folate analogs and their interactions.
Biology: Investigated for its effects on cellular metabolism and DNA synthesis.
Industry: Employed in the development of new chemotherapy agents and drug delivery systems.
Wirkmechanismus
Pemetrexed exerts its effects by inhibiting several key enzymes involved in folate metabolism and DNA synthesis. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, pemetrexed disrupts the production of nucleotides necessary for DNA replication, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Methotrexate: Another folate analog used in chemotherapy.
Raltitrexed: A thymidylate synthase inhibitor used for colorectal cancer.
Pralatrexate: Used for the treatment of peripheral T-cell lymphoma.
Comparison: Pemetrexed is unique in its ability to inhibit multiple enzymes involved in folate metabolism, making it more effective in disrupting cancer cell replication. Unlike methotrexate, which primarily targets dihydrofolate reductase, pemetrexed also inhibits thymidylate synthase and glycinamide ribonucleotide formyltransferase, providing a broader spectrum of activity .
Eigenschaften
Molekularformel |
C20H21N5O6 |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13,15H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H3,21,22,24,25,29)/t13-,15?/m0/s1 |
InChI-Schlüssel |
MSSJVBDQLOBSRB-CFMCSPIPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CCC2=CN=C3C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1CCC2=CN=C3C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


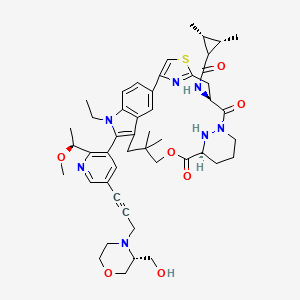
![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12364994.png)

![1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12364999.png)

![2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B12365025.png)
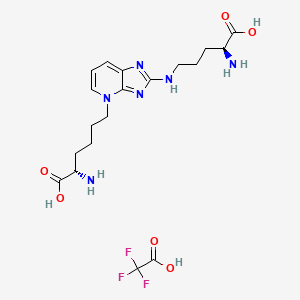
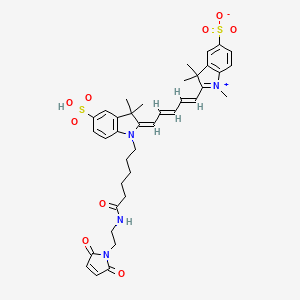

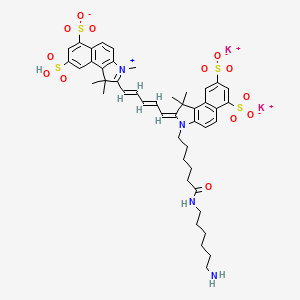

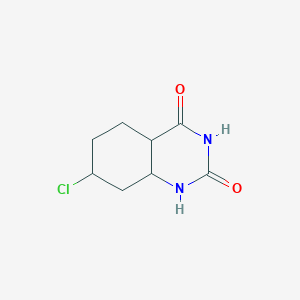
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B12365068.png)
